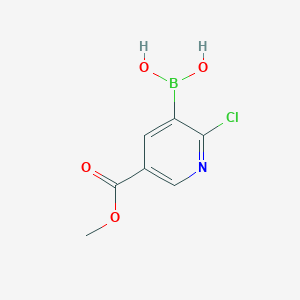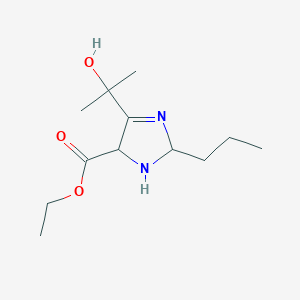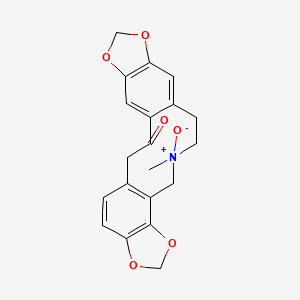
protopine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protopine N-oxide is a derivative of protopine, an isoquinoline alkaloid found in various plant families such as Papaveraceae, Fumariaceae, and Berberidaceae
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Protopine N-oxide can be synthesized through the oxidation of protopine using oxidizing agents such as m-chloroperbenzoic acid. The reaction typically involves treating protopine with the oxidizing agent under controlled conditions to yield this compound .
Industrial Production Methods
For instance, the use of sodium percarbonate in the presence of rhenium-based catalysts under mild conditions has been reported for the synthesis of N-oxides .
Análisis De Reacciones Químicas
Types of Reactions
Protopine N-oxide undergoes various chemical reactions, including:
Oxidation: The initial formation of this compound itself is an oxidation reaction.
Reduction: this compound can be reduced back to protopine under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving the N-oxide functional group.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, sodium percarbonate, and hydrogen peroxide are commonly used.
Reducing Agents: Various reducing agents can be employed to revert this compound to protopine.
Reaction Conditions: These reactions typically require controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound include dibenzoxazacycloundecine derivatives and phenolic compounds, particularly through pyrolysis under reduced pressure .
Aplicaciones Científicas De Investigación
Protopine N-oxide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: The compound is used to study the biological activities of isoquinoline alkaloids.
Mecanismo De Acción
The mechanism of action of protopine N-oxide involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Enzyme Inhibition: this compound can inhibit specific enzymes, leading to various biological effects.
Redox Reactions: The N-oxide functional group participates in redox reactions, which are crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Protopine N-oxide is structurally related to other isoquinoline alkaloids such as:
- Isocorydine
- Corydine
- L-adlumine
- D-bicuculline
- L-adlumidine
- Gortschakoine
- Juziphine
- Domesticine
- Isoboldine
- Corytuberine
- Stylopine
- Sendaverine N-oxide
- Juziphine N-oxide
Uniqueness
What sets this compound apart from these similar compounds is its specific N-oxide functional group, which imparts unique chemical reactivity and biological activity. This functional group allows this compound to participate in specific redox reactions and enzyme inhibition processes that are not as prominent in its analogs .
Propiedades
Fórmula molecular |
C20H19NO6 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
15-methyl-15-oxido-7,9,19,21-tetraoxa-15-azoniapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one |
InChI |
InChI=1S/C20H19NO6/c1-21(23)5-4-13-7-18-19(26-10-25-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)27-11-24-17/h2-3,7-8H,4-6,9-11H2,1H3 |
Clave InChI |
FUWVSQIZKKGXNV-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


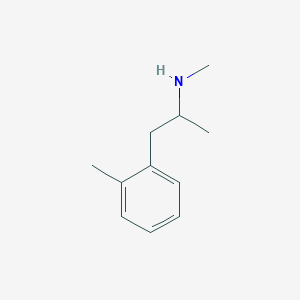

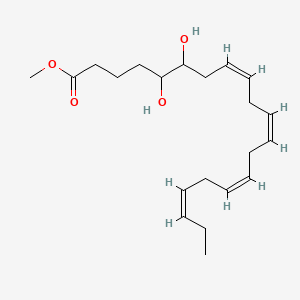
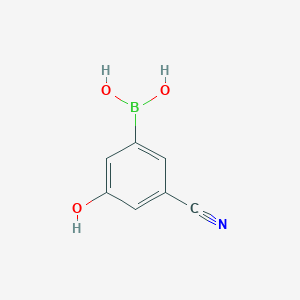
![2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B13406725.png)
![1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone](/img/structure/B13406727.png)
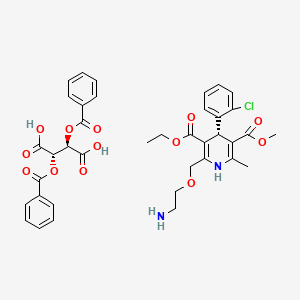


![(16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione](/img/structure/B13406756.png)

![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)
